

purification of crude 2,6-Dibenzylidenecyclohexanone by recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibenzylidenecyclohexanone**

Cat. No.: **B188912**

[Get Quote](#)

Technical Support Center: Purification of 2,6-Dibenzylidenecyclohexanone

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude **2,6-Dibenzylidenecyclohexanone** by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure **2,6-Dibenzylidenecyclohexanone**?

Pure **2,6-Dibenzylidenecyclohexanone** should be a yellow to orange crystalline powder.^[1] The reported melting point is consistently in the range of 118-119°C.^{[1][2][3]} A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: Which solvent is best for the recrystallization of **2,6-Dibenzylidenecyclohexanone**?

Ethanol is a commonly used and effective solvent for the recrystallization of this compound.^[4] A mixed solvent system, such as ethanol-water or methanol-water, can also be employed, particularly if the crude product is very impure.^{[5][6]} The compound is generally soluble in organic solvents like acetone, chloroform, and benzene, but sparingly soluble in water.^{[7][8]}

Q3: My yield of recrystallized product is very low. What are the common causes?

Low recovery is a frequent issue in recrystallization and can be caused by several factors:

- Using too much solvent: This is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor even after cooling.[9][10]
- Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
- Incomplete precipitation: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after initial cooling, can result in less product crystallizing out.[9]
- Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[9][10]

Q4: What are the likely impurities in my crude **2,6-Dibenzylidenehexanone**?

The most common impurities are residual starting materials from the synthesis, which is typically an aldol condensation between cyclohexanone and benzaldehyde.[4] Therefore, unreacted benzaldehyde and cyclohexanone may be present. Side-reaction products or residual catalyst (e.g., sodium hydroxide) could also be contaminants.

Quantitative Data Summary

The following table summarizes key physical and solubility properties of **2,6-Dibenzylidenehexanone** to aid in the experimental setup.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O	[2][8][11]
Molecular Weight	274.36 g/mol	[2][8]
Melting Point	118-119 °C	[1][2][3][11]
Appearance	Yellow to orange crystalline powder	[1]
Solubility		
Water	Insoluble	[7]
Ethanol	Soluble	[8][12]
Acetone	Soluble	[8]
Chloroform	Soluble	[7]
Ether	Soluble	[7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the recrystallization of **2,6-Dibenzylidenecyclohexanone**.

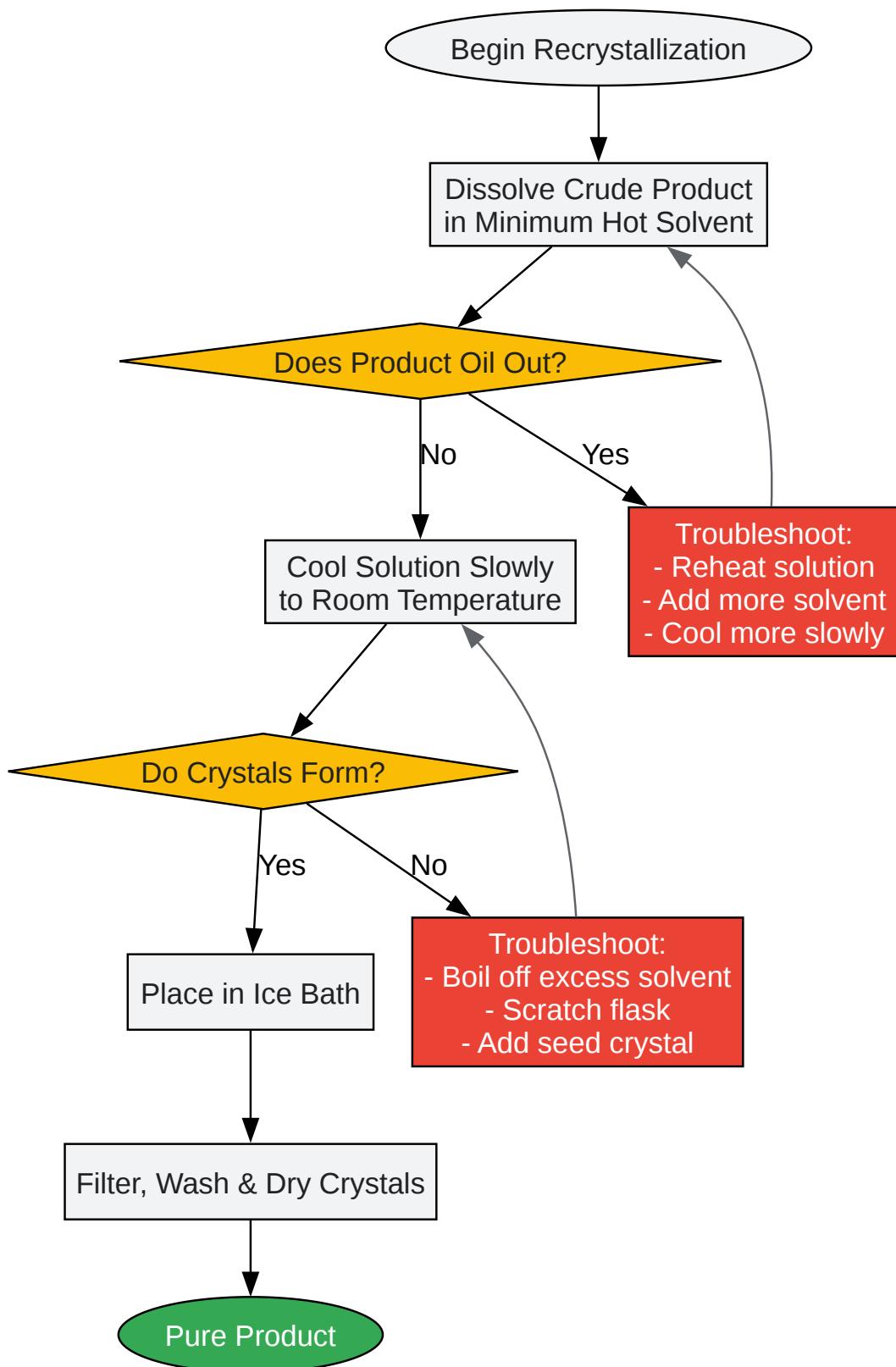
Problem	Possible Cause(s)	Recommended Solution(s)
No crystals form upon cooling.	<ol style="list-style-type: none">1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated, but crystal nucleation has not initiated.	<ol style="list-style-type: none">1. Reheat the solution and boil off some solvent to increase the concentration, then allow it to cool again.[10]2. Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[13]3. Add a "seed crystal" of pure 2,6-Dibenzylidenecyclohexanone to the cooled solution.[13]
The product "oils out" instead of forming crystals.	<ol style="list-style-type: none">1. The solution is cooling too rapidly.2. The concentration of the solute is too high, or there are significant impurities depressing the melting point.3. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.	<ol style="list-style-type: none">1. Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional hot solvent to ensure full dissolution.[9][13]2. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help slow the rate of cooling.[9]3. Consider using a different solvent system with a lower boiling point.
Crystals form too quickly, potentially trapping impurities.	The solution is too concentrated or is being cooled too rapidly.	<ol style="list-style-type: none">1. Reheat the solution to redissolve the crystals.2. Add a small amount of additional hot solvent (10-20% of the original volume) to slightly reduce the saturation.[13]3. Ensure the flask is allowed to cool slowly and undisturbed on a benchtop before moving to an ice bath.[9]

The recrystallized product is still colored or appears impure.

1. Colored impurities were not removed by a single recrystallization.
2. Impurities were trapped within the crystal lattice due to rapid crystal formation.

1. If the color is significant, consider an activated charcoal treatment. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.^[9]

2. Perform a second recrystallization, being careful to ensure slow cooling to form well-defined crystals.^[9]


Experimental Protocol

Protocol 1: Recrystallization of 2,6-Dibenzylidenehexanone from Ethanol

- **Dissolution:** Place the crude **2,6-Dibenzylidenehexanone** in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a minimum amount of 95% ethanol to create a slurry.
- **Heating:** Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
- **Solvent Addition:** Continue to add hot 95% ethanol dropwise while the solution is boiling until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.
- **Cooling (Crystallization):** Once all the solid has dissolved, remove the flask from the heat source. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
- **Ice Bath:** After the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.^[9]
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities from the mother liquor.[9]
- **Drying:** Leave the crystals under vacuum on the funnel to pull air through and partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. Confirm purity by taking a melting point.

Diagrams

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for the recrystallization of **2,6-Dibenzylidenecyclohexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2,6-DIBENZYLIDENECYCLOHEXANONE CAS#: 897-78-9 [m.chemicalbook.com]
- 3. 897-78-9 CAS MSDS (2,6-DIBENZYLIDENECYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
- 5. Buy 2,6-Dibenzylidenecyclohexanone | 897-78-9 [smolecule.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [purification of crude 2,6-Dibenzylidenecyclohexanone by recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188912#purification-of-crude-2-6-dibenzylidenecyclohexanone-by-recrystallization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com